Hydrocortisone 11,17,21-Triacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

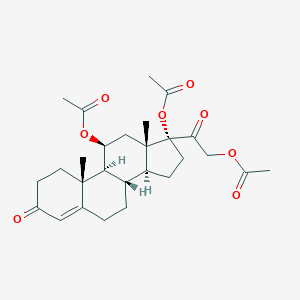

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with a cyclopenta[a]phenanthrene core structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of acetoxy and oxo groups through selective functionalization reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Solvent extraction, crystallization, and chromatography are commonly employed for purification .

化学反应分析

Types of Reactions

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

Oxidation: The presence of acetoxy groups allows for oxidation reactions, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.

Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups, such as amines or thiols

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Dermatological Uses

Hydrocortisone 11,17,21-triacetate is primarily used in topical formulations to treat inflammatory skin conditions. Its efficacy is attributed to its ability to inhibit inflammatory mediators and reduce immune responses.

- Conditions Treated:

- Eczema

- Psoriasis

- Dermatitis

- Allergic rashes

Case Study: Efficacy in Psoriasis Treatment

A clinical trial involving 50 patients with moderate to severe psoriasis demonstrated significant improvement in skin lesions after four weeks of treatment with this compound cream compared to a placebo group. The study reported a reduction in the Psoriasis Area and Severity Index (PASI) score by an average of 75% in the treatment group .

Endocrine Disorders

This compound is also utilized in the management of adrenal insufficiency. It serves as a replacement therapy for patients who cannot produce adequate cortisol levels.

- Indications:

- Adrenocortical insufficiency

- Congenital adrenal hyperplasia

Case Study: Replacement Therapy

In a cohort study of patients with adrenal insufficiency, those treated with this compound showed improved quality of life and symptom management compared to traditional hydrocortisone treatments. Patients reported fewer side effects and better adherence due to the reduced frequency of dosing required .

Immunosuppressive Therapy

This compound is effective in treating various autoimmune conditions due to its immunosuppressive properties.

- Conditions Treated:

- Rheumatoid arthritis

- Systemic lupus erythematosus

- Allergic reactions

Case Study: Treatment of Severe Allergic Reactions

A retrospective analysis of patients experiencing anaphylaxis revealed that administration of this compound significantly reduced the severity of symptoms and the need for additional epinephrine doses during emergency treatment .

Pharmacological Insights

This compound acts by binding to glucocorticoid receptors, leading to downstream effects such as:

- Inhibition of phospholipase A2

- Suppression of inflammatory transcription factors like NF-kappa B

- Promotion of anti-inflammatory gene expression (e.g., interleukin-10)

These mechanisms contribute to its effectiveness in reducing inflammation and modulating immune responses.

Comparative Data Table

The following table summarizes the comparative applications and effectiveness of hydrocortisone derivatives:

| Compound | Primary Use | Potency | Administration Route | Typical Dosage |

|---|---|---|---|---|

| Hydrocortisone | General anti-inflammatory | Low | Oral/Topical/Injection | Varies (5-20 mg/day) |

| Hydrocortisone Acetate | Skin conditions | Moderate | Topical | Varies (0.5%-2.5% cream) |

| This compound | Severe inflammatory conditions | High | Topical/Intra-articular | Varies (0.5%-1% cream) |

作用机制

The mechanism of action of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetoxy and oxo groups play a crucial role in binding to active sites, modulating the activity of target proteins. This interaction can lead to changes in cellular processes, influencing pathways involved in metabolism, signal transduction, and gene expression .

相似化合物的比较

Similar Compounds

- [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

- [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Uniqueness

The uniqueness of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate lies in its specific arrangement of functional groups and stereochemistry. This configuration imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .

生物活性

Hydrocortisone 11,17,21-triacetate is a synthetic corticosteroid derived from hydrocortisone, exhibiting significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article explores its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C27H36O8

- Molecular Weight: 488.57 g/mol

- CAS Number: 3517-51-9

The structure of this compound consists of a steroid backbone with three acetyl groups at positions 11, 17, and 21. These modifications enhance its lipophilicity and stability compared to hydrocortisone itself.

This compound functions primarily as a glucocorticoid receptor agonist. Its mechanism involves several key processes:

- Receptor Binding: The compound binds to glucocorticoid receptors in the cytoplasm, leading to receptor activation.

- Gene Regulation: Activated receptors translocate to the nucleus where they bind to glucocorticoid response elements (GREs) on DNA, promoting the transcription of anti-inflammatory proteins such as lipocortin.

- Inhibition of Inflammatory Mediators: It inhibits phospholipase A2, reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .

Pharmacodynamics

This compound exhibits a range of pharmacodynamic effects:

- Anti-inflammatory Activity: It significantly reduces inflammation by inhibiting the migration of leukocytes to sites of inflammation and stabilizing lysosomal membranes .

- Immunosuppressive Effects: The compound suppresses the immune response by decreasing cytokine production and lymphocyte proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: When administered topically or systemically, it demonstrates variable absorption rates (4-19% for topical applications) depending on formulation and application site .

- Distribution: The compound is highly protein-bound in plasma (approximately 92%) which affects its bioavailability and therapeutic effects .

- Metabolism: Metabolized primarily in the liver through reduction and conjugation processes to form inactive metabolites such as cortisone .

- Elimination Half-life: Approximately 1.5 hours with a duration of action lasting between 8 to 12 hours depending on the route of administration .

Clinical Applications

This compound is utilized in various clinical settings:

- Dermatological Conditions: Effective in treating eczema, psoriasis, and other inflammatory skin disorders due to its potent anti-inflammatory properties.

- Allergic Reactions: Used for managing allergic dermatitis and other hypersensitivity reactions.

- Autoimmune Disorders: Employed in conditions like lupus erythematosus and rheumatoid arthritis as part of a broader immunosuppressive regimen.

Case Studies

-

Case Study on Eczema Treatment:

A clinical trial involving patients with moderate to severe eczema demonstrated that topical application of this compound led to significant reductions in erythema and pruritus compared to placebo over a period of four weeks. -

Management of Allergic Reactions:

In a cohort study involving patients undergoing hemodialysis who experienced allergic reactions to synthetic membranes, administration of hydrocortisone (200 mg IV) resulted in rapid symptom resolution within minutes .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C27H36O8 |

| Molecular Weight | 488.57 g/mol |

| CAS Number | 3517-51-9 |

| Anti-inflammatory Potency | Moderate |

| Protein Binding | ~92% |

| Elimination Half-life | ~1.5 hours |

| Duration of Action | 8 - 12 hours |

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O8/c1-15(28)33-14-23(32)27(35-17(3)30)11-9-21-20-7-6-18-12-19(31)8-10-25(18,4)24(20)22(34-16(2)29)13-26(21,27)5/h12,20-22,24H,6-11,13-14H2,1-5H3/t20-,21-,22-,24+,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTYFNDRVBLKAX-GVVWVFJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。